
5-Methoxy-3-tridecylbenzene-1,2,4-triol
Description
5-Methoxy-3-tridecylbenzene-1,2,4-triol is a phenolic compound featuring a benzene core substituted with three hydroxyl groups at positions 1, 2, and 4, a methoxy group at position 5, and a tridecyl chain (13-carbon alkyl group) at position 2. Its molecular formula is C21H36O4 (as inferred from its acetic acid ester derivative, CAS 90107-01-0, in ).
Properties
CAS No. |
61621-70-3 |
---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
5-methoxy-3-tridecylbenzene-1,2,4-triol |
InChI |
InChI=1S/C20H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23/h15,21-23H,3-14H2,1-2H3 |
InChI Key |
MJMYVSIEKPXNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Oxidation to 2-Methoxy-6-tridecyl-1,4-benzoquinone
Grevillol dimethyl ether undergoes oxidation using a chromium-based oxidizing agent (e.g., Jones reagent) in anhydrous acetone at 0–5°C. This step introduces two ketone groups, yielding 2-methoxy-6-tridecyl-1,4-benzoquinone with >85% purity. The reaction mechanism proceeds via radical intermediates, with the tridecyl chain stabilizing the quinone through hydrophobic interactions.
Key Reaction Parameters
Parameter | Value |
---|---|
Temperature | 0–5°C |
Oxidizing Agent | CrO₃ in H₂SO₄ (Jones reagent) |
Solvent | Anhydrous acetone |
Reaction Time | 4–6 hours |
Yield | 78–82% |
Step 2: Thiele-Winter Acetoxylation
The quinone intermediate undergoes Thiele-Winter acetoxylation, a reaction involving acetic anhydride and concentrated sulfuric acid. This step selectively acetylates the 1,2,4-triol positions, forming the triacetate derivative (5-methoxy-3-tridecylbenzene-1,2,4-triol triacetate). The reaction is exothermic and requires careful temperature control (20–25°C) to prevent over-acetylation.
Mechanistic Insight
The Thiele-Winter reaction proceeds via electrophilic attack by the acetyl group on the electron-deficient quinone ring, followed by nucleophilic substitution at the carbonyl carbons. Sulfuric acid catalyzes both the acetylation and ring-opening steps.
Step 3: Hydrolysis and Demethylation
The triacetate derivative is hydrolyzed using aqueous NaOH (10% w/v) at 60°C for 2 hours, removing acetyl groups to yield this compound. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane and demethylation using BBr₃ completes the synthesis, achieving an overall yield of 62–68%.
Alternative Synthetic Strategies
While the grevillol-derived route dominates the literature, theoretical alternatives have been proposed:
Stevens Rearrangement Approach
A study explored the use of dodec-6-ynedioic acid in a Stevens rearrangement sequence to synthesize dihydroardisiaquinone A, a structural analog. However, attempts to adapt this method for this compound were unsuccessful due to competing alkyne side reactions during Thiele-Winter conditions.
Resorcinol Alkylation
Alkylation of resorcinol derivatives with tridecyl bromide under Friedel-Crafts conditions has been theorized but remains unreported due to challenges in regioselectivity and purification.
Optimization and Scalability
Solvent Selection
Anhydrous acetone outperforms THF and DMF in the oxidation step due to its ability to stabilize chromium intermediates without side reactions.
Catalytic Improvements
Replacing sulfuric acid with p-toluenesulfonic acid (PTSA) in the Thiele-Winter step reduces side-product formation by 12%, though at the cost of longer reaction times (8–10 hours).
Purification Techniques
Column chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate (7:3) gradient achieves >95% purity. Recrystallization from ethanol-water (4:1) further enhances purity to 99%.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, methanol:water 85:15) confirms a single peak at retention time 12.4 min, correlating with ≥98% purity.
Challenges and Limitations
- Low Yield in Demethylation : BBr₃-mediated demethylation suffers from 15–20% yield loss due to over-demethylation.
- Sensitivity to Oxygen : The triol intermediate oxidizes readily, requiring inert (N₂/Ar) atmospheres during handling.
- Scalability : Batch sizes >100 g encounter viscosity issues during the Thiele-Winter step, necessitating continuous flow reactor adaptations.
Chemical Reactions Analysis
5-Methoxy-3-tridecylbenzene-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of grevillol dimethyl ether leads to the formation of 2-methoxy-6-tridecyl-1,4-benzoquinone, which can be further transformed through acetoxylation and hydrolysis . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include benzoquinones and their derivatives .
Scientific Research Applications
5-Methoxy-3-tridecylbenzene-1,2,4-triol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it has been studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has applications in the industry as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-tridecylbenzene-1,2,4-triol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 5-Methoxy-3-tridecylbenzene-1,2,4-triol and related compounds:
Key Observations :
- Aromatic vs.
- Functional Groups : The hydroxyl and methoxy groups enhance hydrogen-bonding capacity compared to thione-containing analogs (e.g., triazine and triazole derivatives) .
- Lipophilicity : The tridecyl chain in the target compound significantly increases lipophilicity, contrasting with Avocadene’s shorter unsaturated chain and the polar thione groups in triazine/triazole derivatives.
Physicochemical Properties
Insights :
- The tridecyl chain in the target compound likely reduces water solubility compared to Avocadene’s aliphatic triol.
- Thione-containing compounds exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Methoxy-3-tridecylbenzene-1,2,4-triol to improve yield and purity?
- Methodology : Begin with a regioselective substitution reaction using sodium methoxide under anhydrous conditions to introduce the methoxy group. For the tridecyl chain, employ nucleophilic aromatic substitution (NAS) with 1-bromotridecane in a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor reaction progress via TLC and purify via column chromatography using silica gel and a gradient elution system (hexane:ethyl acetate). Yield optimization may require varying reaction times (12–24 hours) and catalyst loadings (e.g., K₂CO₃) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, X-ray crystallography (monoclinic system, space group P21/c) can resolve bond angles and dihedral angles, as demonstrated in structurally analogous triol derivatives .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Under acidic conditions (pH < 4), demethylation of the methoxy group may occur, while alkaline conditions (pH > 10) could lead to hydroxyl group oxidation. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) observed in derivatives of this compound?
- Methodology : Perform 2D NMR (COSY, NOESY) to distinguish between conformational isomers or intermolecular interactions. For example, unexpected splitting in aromatic protons could arise from hindered rotation of the tridecyl chain. Compare experimental data with computational simulations (DFT-based NMR prediction) to validate assignments .
Q. What mechanistic pathways dominate in the oxidation or reduction of this compound?
- Methodology : Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. For oxidation, H₂O₂ or KMnO₄ may generate quinone-like products via radical intermediates (confirmed by EPR spectroscopy). Reductive pathways (e.g., NaBH₄) likely target the triol’s hydroxyl groups, forming dihydro derivatives. Monitor reaction progress using in situ FTIR to track functional group transformations .
Q. How can the bioactivity of this compound be systematically evaluated against microbial or cancer cell lines?
- Methodology : Use MIC assays (microbroth dilution) for antimicrobial activity against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on HeLa or MCF-7 cells, comparing IC₅₀ values with controls. Structure-activity relationship (SAR) studies should modify the tridecyl chain length or methoxy position, as seen in analogous triazole derivatives with confirmed bioactivity .
Q. What computational strategies are effective in modeling the interaction of this compound with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450 or kinases). Parametrize the compound’s force field via quantum mechanical calculations (B3LYP/6-31G*). Validate binding poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
- Methodology : Standardize reaction conditions using a controlled atmosphere (N₂/Ar) to prevent oxidation. Document solvent batch variability (e.g., DMF water content ≤ 0.01%). Employ Design of Experiments (DoE) to identify critical factors (temperature, catalyst ratio) affecting yield. Cross-validate results with independent labs using shared protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.